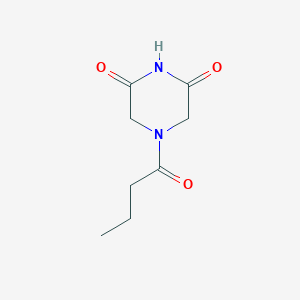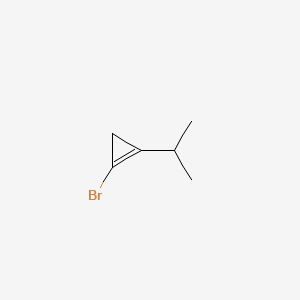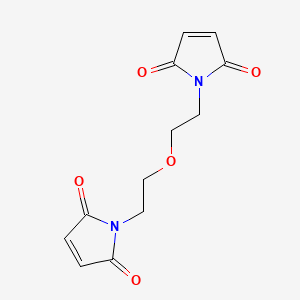
Desamino Glufosinate-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desamino Glufosinate-d3 is a stable isotopic labeled analog of desamino glufosinate, which is a herbicide used to control weeds in various crops. The compound is characterized by its molecular formula C5H11O4P and a molecular weight of 166.11 g/mol . It is a white to pale beige solid that is slightly soluble in methanol and water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Desamino Glufosinate-d3 involves the incorporation of deuterium atoms into the desamino glufosinate molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required specifications. The production process is optimized for yield and cost-effectiveness while maintaining the quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Desamino Glufosinate-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
Desamino Glufosinate-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of glufosinate residues in environmental samples.
Biology: Employed in studies investigating the biochemical pathways and mechanisms of action of herbicides.
Industry: Utilized in the agricultural industry for the development of more effective and environmentally friendly herbicides.
Mecanismo De Acción
Desamino Glufosinate-d3 exerts its effects by inhibiting the enzyme glutamine synthetase, which is essential for nitrogen metabolism in plants . This inhibition leads to the accumulation of ammonia and disruption of amino acid synthesis, ultimately causing plant death. The compound’s action is light-dependent, with reactive oxygen species playing a crucial role in its herbicidal activity .
Comparación Con Compuestos Similares
Similar Compounds
Glufosinate-ammonium: Another herbicide with a similar structure and mode of action.
N-Acetyl Glufosinate: A metabolite of glufosinate with similar properties.
Glufosinate-d3 hydrochloride: A deuterated analog used in similar applications.
Uniqueness
Desamino Glufosinate-d3 is unique due to its isotopic labeling, which enhances its utility in analytical and research applications. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and tracking in various studies.
Propiedades
Fórmula molecular |
C5H11O4P |
|---|---|
Peso molecular |
169.13 g/mol |
Nombre IUPAC |
4-[hydroxy(trideuteriomethyl)phosphoryl]butanoic acid |
InChI |
InChI=1S/C5H11O4P/c1-10(8,9)4-2-3-5(6)7/h2-4H2,1H3,(H,6,7)(H,8,9)/i1D3 |
Clave InChI |
AKAIYXRPMRQJCA-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])P(=O)(CCCC(=O)O)O |
SMILES canónico |
CP(=O)(CCCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(5S,7S,8S,10S,13R,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-17-YL]pentanoic acid](/img/structure/B13831979.png)



![Methyl-3-[2-(4-aminobenzoyl)acetamino]-4-[3,5-dicarboxymethyl)-phenoxy]-benzoate](/img/structure/B13832011.png)

![2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazin-8-amine](/img/structure/B13832014.png)



